Cas no 760212-40-6 (2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole)

2-(3-ブロモフェニル)-1-フェニル-1H-ベンゾイミダゾールは、有機合成化学において重要な中間体として利用される化合物です。特に、π共役系を有するため、発光材料や電子材料の開発に適しています。ブロモ基の存在により、パラジウムカタリズムを利用したカップリング反応に容易に導入可能で、分子設計の柔軟性が高いことが特徴です。また、ベンゾイミダゾール骨格の剛直性と安定性から、高温環境下でも分解しにくいという利点があります。医薬品や機能性材料の合成において、高い反応性と多様な誘導体化の可能性を備えた有用なビルディングブロックです。

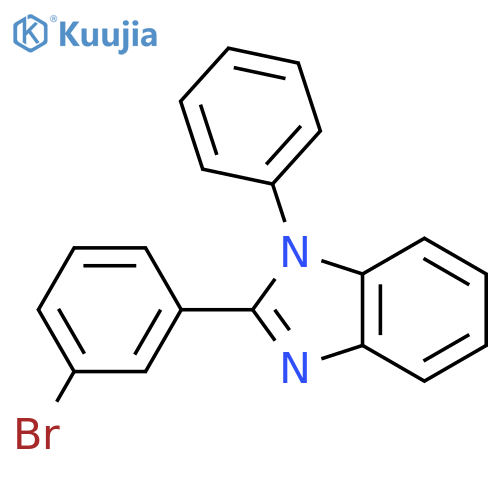

760212-40-6 structure

商品名:2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

CAS番号:760212-40-6

MF:C19H13BrN2

メガワット:349.223923444748

MDL:MFCD12911655

CID:562403

PubChem ID:253660900

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 化学的及び物理的性質

名前と識別子

-

- 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

- 2-(3-Bromophenyl)-1-phenylbenzimidazole

- 1H-Benzimidazole,2-(3-bromophenyl)-1-phenyl-

- 2-(3-BROMOPHENYL)-1-PHENYL-1H-BENZIMIDAZOLE

- 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole

- 1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl-

- zlchem 648

- ZLD0098

- YFUWVSPCUFTGQN-UHFFFAOYSA-N

- 1825AC

- EBD709928

- LS40629

- VI10086

- SY038956

- 2-(

- SCHEMBL338639

- DTXSID40630567

- MFCD12911655

- FT-0656594

- B4794

- A838588

- AKOS015901373

- AS-30147

- 2-(3-bromophenyl)-1-phenyl-1H-1,3-benzodiazole

- CS-0156111

- 760212-40-6

- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

- 2-(3-BROMOPHENYL)-1-PHENYL-1,3-BENZODIAZOLE

- DB-075055

-

- MDL: MFCD12911655

- インチ: 1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H

- InChIKey: YFUWVSPCUFTGQN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])C1=NC2=C([H])C([H])=C([H])C([H])=C2N1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 348.02621g/mol

- ひょうめんでんか: 0

- XLogP3: 5.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 348.02621g/mol

- 単一同位体質量: 348.02621g/mol

- 水素結合トポロジー分子極性表面積: 17.8Ų

- 重原子数: 22

- 複雑さ: 368

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.38

- ゆうかいてん: 123.0 to 127.0 deg-C

- ふってん: 513.6 ℃ at 760 mmHg

- フラッシュポイント: 264.4°C

- 屈折率: 1.671

- PSA: 17.82000

- LogP: 5.45500

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole セキュリティ情報

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB456698-5 g |

2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole; . |

760212-40-6 | 5g |

€302.90 | 2023-07-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226751-5g |

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |

760212-40-6 | 98% | 5g |

¥1356.00 | 2024-07-28 | |

| Ambeed | A656689-25g |

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |

760212-40-6 | 98% | 25g |

$480.0 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZK721-5g |

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole |

760212-40-6 | 98% | 5g |

461.0CNY | 2021-08-12 | |

| Fluorochem | 228128-1g |

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |

760212-40-6 | 95% | 1g |

£52.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1047693-5g |

2-(3-bromophenyl)-1-phenyl-1H-benzimidazole |

760212-40-6 | 98% | 5g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226751-1g |

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |

760212-40-6 | 98% | 1g |

¥339.00 | 2024-07-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4794-1G |

2-(3-Bromophenyl)-1-phenylbenzimidazole |

760212-40-6 | >98.0%(GC)(T) | 1g |

¥230.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4794-5g |

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole |

760212-40-6 | 98.0%(GC&T) | 5g |

¥1280.0 | 2022-05-30 | |

| abcr | AB456698-1 g |

2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole; . |

760212-40-6 | 1g |

€105.60 | 2023-07-18 |

2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole 関連文献

-

Hong Huang,Xiao Yang,Biao Pan,Lei Wang,Jiangshan Chen,Dongge Ma,Chuluo Yang J. Mater. Chem. 2012 22 13223

-

Chun-Hao Chiu,Nurul Ridho Al Amin,Jia-Xun Xie,Chih-Chien Lee,Dian Luo,Sajal Biring,Kevin Sutanto,Shun-Wei Liu,Chih-Hsin Chen J. Mater. Chem. C 2022 10 4955

-

Shu-Hua Chou,Wen-Yi Hung,Chih-Ming Chen,Qu-Yuan Liu,Yi-Hung Liu,Ken-Tsung Wong RSC Adv. 2013 3 13891

760212-40-6 (2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole) 関連製品

- 867044-33-5((4-(2-Phenyl-1H-benzodimidazol-1-yl)phenyl)boronic acid)

- 2622-67-5(1,2-Diphenyl-1H-benzodimidazole)

- 152628-02-9(Telmisartan Impurity A)

- 192198-85-9(TPBi)

- 5805-39-0(2-(1H-1,3-benzodiazol-2-yl)aniline)

- 29914-81-6(bbib)

- 7621-86-5(2-(4-Aminophenyl)-1H-benzimidazol-5-amine)

- 1047-63-8(2,2'-(1,4-Phenylene)bis-1H-benzimidazole)

- 74852-81-6(4-(2-Methyl-1H-imidazol-1-yl)aniline)

- 716-79-0(2-Phenyl-1H-benzimidazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:760212-40-6)1H-Benzimidazole,2-(3-bromophenyl)-1-phenyl-

清らかである:99%

はかる:kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:760212-40-6)2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

清らかである:99%

はかる:25g

価格 ($):432.0